molecular formula C14H10N2O2 B8751147 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89109-17-1

4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8751147
M. Wt: 238.24 g/mol
InChI Key: IWGDPBQTRGLPHM-UHFFFAOYSA-N
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Patent
US04628055

Procedure details

To a stirred solution of 1 kg. of methyl 2-phenylamino-3-pyridine carboxylate in 3.97 liters of n-butyl acetate there is added portionwise, 1.1 kg. of potassium tertiary butoxide. After the addition of the potassium tertiary butoxide, there is added an additional 1.32 liters of n-butyl acetate. The reaction mixture is heated to reflux for 20 hours during which the internal temperature of the reaction mixture rose from 90° C. to 122° C. During this period, 1.8 liters of liquid is removed from the reaction mixture via a Dean-Stark trap. Xylene (3.0 liters) is added to the reaction mixture and the remainder of the n-butyl acetate is removed via the Dean-Stark trap. The reaction mixture is cooled and the potassium salt is collected by filtration, washed with toluene and air dried. The crude potassium salt is dissolved in 12 liters of water, the aqueous solution is extracted with toluene, acidified to pH 2 and the product filtered and dried; weight 937 g., m.p. 311°-313° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.97 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.32 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[C:13]([C:14]([O:16]C)=O)=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18][C:19](C)([O-:21])C.[K+]>C(OCCCC)(=O)C>[OH:16][C:14]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:19](=[O:21])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1C(=O)OC
Name
Quantity
3.97 L
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
1.32 L
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours during which the internal temperature of the reaction mixture
Duration
20 h
CUSTOM
Type
CUSTOM
Details
rose from 90° C. to 122° C
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
1.8 liters of liquid is removed from the reaction mixture via a Dean-Stark trap
ADDITION
Type
ADDITION
Details
Xylene (3.0 liters) is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the remainder of the n-butyl acetate is removed via the Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the potassium salt is collected by filtration
WASH
Type
WASH
Details
washed with toluene and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude potassium salt is dissolved in 12 liters of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with toluene
FILTRATION
Type
FILTRATION
Details
the product filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=CC(N(C2=NC=CC=C12)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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